molecular formula C17H26N4O2S B11274115 N-cyclohexyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide

N-cyclohexyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide

Cat. No.: B11274115
M. Wt: 350.5 g/mol
InChI Key: BGLKVHUKRHZJJR-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a cyclohexyl group, and a cyclopentylcarbamoyl moiety

Preparation Methods

The synthesis of N-CYCLOHEXYL-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the cyclopentylcarbamoyl group and the cyclohexyl group. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

N-CYCLOHEXYL-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-CYCLOHEXYL-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-CYCLOHEXYL-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H26N4O2S

Molecular Weight

350.5 g/mol

IUPAC Name

N-cyclohexyl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C17H26N4O2S/c22-15(18-12-6-2-1-3-7-12)10-14-11-24-17(20-14)21-16(23)19-13-8-4-5-9-13/h11-13H,1-10H2,(H,18,22)(H2,19,20,21,23)

InChI Key

BGLKVHUKRHZJJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3

Origin of Product

United States

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